molecular formula C₄₂H₅₄N₄O₁₇ B1142579 3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A CAS No. 67470-54-6

3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A

Cat. No. B1142579
CAS RN: 67470-54-6
M. Wt: 886.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is a modified version of Kanamycin A, a commonly used aminoglycoside antibiotic. It is an impurity of Amikacin, which is an antibacterial compound used in the treatment of diseases and illnesses arising from gram-negative bacterium .


Synthesis Analysis

The synthesis of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A involves complexation of kanamycin A with Zn(OAc)2 and its further treatment with CbzCl in methanol in the presence of 1 eq. of Et3N . N3, N6’-Di-benzyloxycarbonyl kanamycin A was used as an amine component for the amidation reactions .


Molecular Structure Analysis

The molecular formula of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is C42H54N4O17 . Its molecular weight is 886.89 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A include complexation, treatment with CbzCl, and amidation . New MS fragmentation patterns for N-Cbz-protected aminoglycosides were discovered during the synthesis .


Physical And Chemical Properties Analysis

3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A appears as a white solid . It is soluble in DMF . It should be stored at -20°C .

Mechanism of Action

As a derivative of Kanamycin A, it is likely that 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A shares a similar mechanism of action. Kanamycin A works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Future Directions

The significant increase of microbial resistance to glycopeptides has prompted researchers to design new semisynthetic glycopeptide derivatives, such as dual-action antibiotics that contain a glycopeptide molecule and an antibacterial agent of a different class . The resulting conjugates are active against Gram-positive bacteria, and some are active against vancomycin-resistant strains . Conjugates of two different classes can serve as dual-target antimicrobial candidates for further investigation and improvement .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A' involves the protection of the amine groups on kanamycin A followed by selective deprotection and subsequent coupling with N-Benzyloxycarbonyl chloride. The final product is obtained by deprotection of the remaining Boc groups.", "Starting Materials": [ "Kanamycin A", "N-Benzyloxycarbonyl chloride", "Diisopropylethylamine", "Methanol", "Dichloromethane", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of kanamycin A amine groups with Boc anhydride in the presence of diisopropylethylamine and methanol", "Selective deprotection of the 3,5,6 amine groups with hydrochloric acid in methanol", "Coupling of the deprotected kanamycin A with N-Benzyloxycarbonyl chloride in the presence of triethylamine and dichloromethane", "Deprotection of the remaining Boc groups with sodium bicarbonate in water" ] }

CAS RN

67470-54-6

Molecular Formula

C₄₂H₅₄N₄O₁₇

Molecular Weight

886.89

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.